9-Deazaguanine (also known as 2-amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) is a purine analogue where the nitrogen atom at position 9 is replaced with a carbon atom. [, ] This substitution distinguishes it from guanine and impacts its biological activity. 9-Deazaguanine is a crucial molecule in scientific research due to its use as a:
9-Deazaguanine is a purine analog that lacks the nitrogen atom at the 9-position of guanine. This modification significantly alters its biochemical properties, making it a valuable compound in various scientific applications, particularly in the field of medicinal chemistry. 9-Deazaguanine has garnered attention for its role as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in purine metabolism.
9-Deazaguanine can be synthesized from various starting materials through different synthetic routes. The compound has been studied extensively in academic research and pharmaceutical development, highlighting its potential therapeutic applications.
9-Deazaguanine is classified as a nucleobase analog and is part of the broader category of purine derivatives. It is often used in studies related to enzyme inhibition and drug design.
The synthesis of 9-deazaguanine can be accomplished through several methods, with notable approaches including:
The synthetic processes typically involve multiple steps, including protection and deprotection strategies, as well as various coupling reactions to achieve the desired compound efficiently.
The molecular structure of 9-deazaguanine is characterized by its purine base framework, which consists of two fused rings: a pyrimidine ring and an imidazole ring. The absence of the nitrogen atom at the 9-position distinguishes it from guanine.
9-Deazaguanine participates in various chemical reactions primarily as a substrate or inhibitor in enzymatic processes. Its role as an inhibitor of purine nucleoside phosphorylase has been extensively studied.
The inhibition mechanism involves binding to the active site of the enzyme, preventing the conversion of purines into their respective nucleosides. Studies have shown that derivatives of 9-deazaguanine exhibit varying inhibition constants depending on their structural modifications .
The mechanism by which 9-deazaguanine exerts its effects primarily revolves around its ability to mimic natural substrates for purine nucleoside phosphorylase. Upon binding to the enzyme, it alters the enzyme's activity, leading to decreased levels of purines in cellular systems.
Inhibition constants for various derivatives have been reported in the nanomolar range, indicating high potency against both calf spleen and human erythrocyte forms of purine nucleoside phosphorylase .
9-Deazaguanine (molecular formula C₆H₆N₄O, CAS RN 65996-58-9) is a synthetic purine analogue distinguished by the strategic replacement of the nitrogen atom at the 9-position of the guanine heterocycle with a carbon atom (Fig. 1) [1] [8]. This modification eliminates the N9 imino group (–N=), a critical hydrogen-bond acceptor in natural purines, while retaining the Watson-Crick edge functional groups: the exocyclic amino group (–NH₂ at C2) and the carbonyl group (–C=O at C6) [3] [9]. The planar structure comprises an imidazole ring fused to a pyrimidine ring, but the C9 substitution alters electron distribution across the conjugated system. This significantly reduces dipole moment magnitude (approximately 3.5 D) and alters directionality compared to guanine (~6.5 D), impacting electrostatic interactions within macromolecular binding sites [9].
Table 1: Key Molecular Features of 9-Deazaguanine vs. Guanine
Property | 9-Deazaguanine | Guanine |
---|---|---|
Molecular Formula | C₆H₆N₄O | C₅H₅N₅O |
Molecular Weight (g/mol) | 150.14 | 151.13 |
9-Position Atom | Carbon (CH) | Nitrogen (N) |
Key Functional Groups | C6=O, C2-NH₂, N1-H, N3, N7 | C6=O, C2-NH₂, N1-H, N3, N7, N9 |
Dipole Moment (approx.) | ~3.5 D | ~6.5 D |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (typically in DMSO-d₆) reveals distinct proton environments. The N1 proton resonates significantly downfield (δ ~12.0–12.5 ppm), characteristic of a highly deshielded, hydrogen-bonding capable proton. The exocyclic C2-amino protons appear as a broadened singlet around δ ~6.8–7.2 ppm. Protons on the imidazole ring (H7 and H8) resonate between δ ~7.5–8.5 ppm, their precise positions sensitive to solvent and concentration [3] [8]. ¹³C NMR confirms the carbonyl carbon (C6) at δ ~160–165 ppm, while the C4 carbon, adjacent to N3, appears around δ ~150 ppm [3].
Infrared (IR) Spectroscopy:Ultraviolet Resonance Raman (UVRR) spectroscopy, particularly with 260 nm excitation, provides sensitive probes for tautomeric and protonation states [2]. Key vibrational modes include:
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 151.06 for the protonated molecular ion (C₆H₇N₄O⁺). Fragmentation patterns typically involve loss of HCN or NH₃ [8]. High-resolution mass spectrometry (e.g., FT-ICR) confirms the elemental composition (exact mass for C₆H₇N₄O⁺: 151.0612) [3].
Table 2: Key Spectroscopic Signatures of 9-Deazaguanine
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 12.0-12.5 ppm (s, 1H) | N1-H |
δ ~6.8-7.2 ppm (br s, 2H) | C2-NH₂ | |
δ 7.5-8.5 ppm (m, 2H) | H7, H8 | |
¹³C NMR (DMSO-d₆) | δ ~160-165 ppm | C6 (Carbonyl) |
δ ~150 ppm | C4 | |
IR (UVRR, 260 nm exc.) | ~1680-1700 cm⁻¹ | ν(C=O) |
1550-1650 cm⁻¹ | ν(ring) modes | |
<1500 cm⁻¹ | δ(N-H), ring deformations | |
ESI-MS | m/z 151.06 [M+H]⁺ | Protonated molecule (C₆H₇N₄O⁺) |
9-Deazaguanine exhibits a complex tautomeric landscape and pH-dependent protonation states, critically investigated using combined ultraviolet resonance Raman (UVRR) spectroscopy and density functional theory (DFT) calculations [2] [6]. Unlike guanine, where the canonical keto-N9H tautomer dominates overwhelmingly (>99.99%), 9-deazaguanine's tautomeric equilibrium is more nuanced due to the absence of the N9 atom and the altered electron distribution:
Computational studies (e.g., using wB97XD functional with solvation models like EC-RISM) predict the energy differences between the N1-H keto tautomer and potential enol or alternative keto (N3-H) forms to be substantial (>5 kcal/mol in aqueous solution), favoring the canonical N1-H keto form at equilibrium [6] [9]. The tautomeric constant (Kₜ) for the N1-H ⇌ N3-H equilibrium heavily favors N1-H.
The C9-for-N substitution in 9-deazaguanine imparts distinct physicochemical properties compared to guanine and other natural purines:
Table 3: Comparative Physicochemical Properties of 9-Deazaguanine and Guanine
Property | 9-Deazaguanine | Guanine | Biological Implication |
---|---|---|---|
9-Position Atom | Carbon (CH) | Nitrogen (N) | Loss of key H-bond acceptor site (N9) |
Dominant Tautomer (pH7) | N1-H Keto | N9-H Keto | Mimics Watson-Crick face; Altered minor tautomer pop. |
pKₐ (Deprotonation) | N1-H ~10+ | N1-H ~9.2-9.6 | Different anionic species stability |
pKₐ (Protonation) | N3 (Pyrimidine ring) | N7 (Imidazole ring) | Different cationic species, binding interactions |
Dipole Moment | Reduced magnitude (~3.5 D), Altered direction | Larger magnitude (~6.5 D) | Reduced/complementary electrostatic interactions |
Depurination Susceptibility | Very Low (No N-glycosidic bond at C9) | High (Acid-labile N9-glycosidic bond) | Enhanced chemical stability for harsh conditions |
G-Quadruplex Formation | Cannot participate | Can participate (via O6, N7, N9 Hoogsteen) | Loss of structural role in G4 motifs |
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